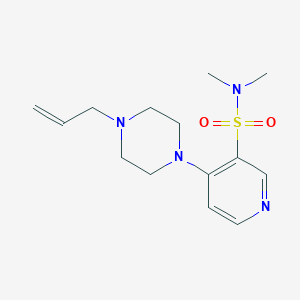![molecular formula C10H10N4O2S B215398 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B215398.png)
5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine is a chemical compound that belongs to the class of nitroheterocyclic compounds. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action. In
科学的研究の応用
5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine has been extensively studied for its potential use in scientific research. It has been shown to have antimicrobial, antiparasitic, and anticancer properties. It has been used in the development of new drugs for the treatment of various diseases, including malaria, tuberculosis, and cancer.
作用機序
The mechanism of action of 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine involves the generation of reactive oxygen species (ROS) and the inhibition of DNA synthesis. The ROS generated by the compound cause oxidative damage to the cell, leading to cell death. The inhibition of DNA synthesis prevents the cell from replicating and dividing, further contributing to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. It has also been shown to induce cell death in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and to modulate the immune response.
実験室実験の利点と制限
One of the advantages of 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, making it a potentially useful tool in the development of new antimicrobial drugs. However, one of the limitations of the compound is its potential toxicity. Studies have shown that the compound can be toxic to mammalian cells, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine. One direction is the development of new antimicrobial drugs based on the compound's mechanism of action. Another direction is the investigation of the compound's potential use in the treatment of cancer. Additionally, further studies are needed to understand the compound's toxicity and potential side effects, which will be important for the development of safe and effective drugs. Finally, the exploration of the compound's potential use in other areas, such as immunomodulation and anti-inflammatory therapy, may lead to the development of new treatments for a variety of diseases.
合成法
The synthesis of 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine involves the reaction of 2-chloro-3-methylpyridine with 1-methyl-1H-imidazole-2-thiol in the presence of sodium ethoxide. The resulting product is then nitro-reduced to obtain 5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine.
特性
製品名 |
5-nitro-3-methyl-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine |
|---|---|
分子式 |
C10H10N4O2S |
分子量 |
250.28 g/mol |
IUPAC名 |
3-methyl-2-(1-methylimidazol-2-yl)sulfanyl-5-nitropyridine |
InChI |
InChI=1S/C10H10N4O2S/c1-7-5-8(14(15)16)6-12-9(7)17-10-11-3-4-13(10)2/h3-6H,1-2H3 |
InChIキー |
WLKGVDWIHGRIFA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1SC2=NC=CN2C)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=CN=C1SC2=NC=CN2C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-ethyl-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B215326.png)
![4-[(3,5-Dichlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215327.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]nicotinaldehyde](/img/structure/B215328.png)
![N-[2-(2,3-dichloroanilino)pyridin-3-yl]sulfonylpropanamide](/img/structure/B215329.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215330.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}-N-propionylpropanamide](/img/structure/B215331.png)

![N-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215334.png)


